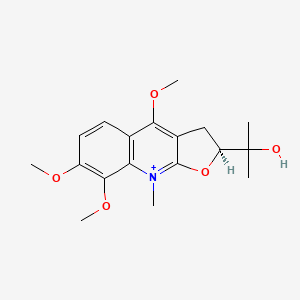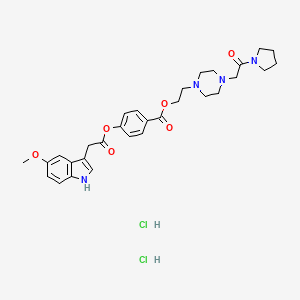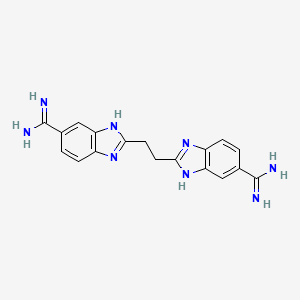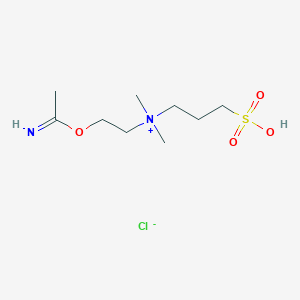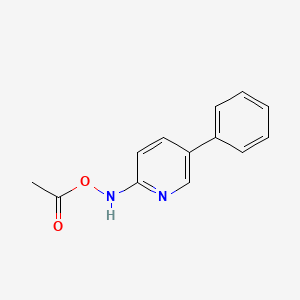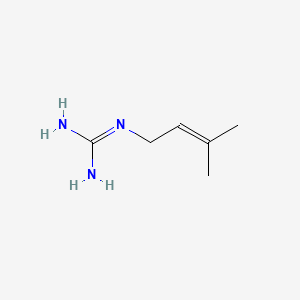
Galegine
Vue d'ensemble
Description
Galegine is a toxic chemical compound that has been isolated from Galega officinalis . It has also been found to be the principal cause of the toxicity of poison sedge (Schoenus asperocarpus) . Galegine is an alkaloid and is the active chemical in the plant Galega officinalis, commonly known as goat’s rue, French lilac, Italian fitch, or professor-weed .
Synthesis Analysis
Galegine is a guanidine derivative used in the synthesis of biguanides, metformin, and phenformin as drugs for type 2 diabetes . In a study, silver nanoparticles (AgNPs) loaded onto urea-based periodic mesoporous organosilica (AgNPs/Ur-PMO) were bio-synthesized using G. officinalis leaf extract . The application of ultrasonic waves, salicylic acid, and chitosan resulted in a dose-dependent increase in the content of galegine .Molecular Structure Analysis
The molecular formula of Galegine is C6H13N3 . Its average mass is 127.188 Da and its monoisotopic mass is 127.110947 Da .Physical And Chemical Properties Analysis
Galegine is a guanidine derivative with a molecular formula of C6H13N3 . Its molar mass is 127.191 g·mol−1 .Applications De Recherche Scientifique
Weight Loss Effects in Mice : Galegine, initially isolated from Galega officinalis, has been studied for its weight-reducing effects in mice. The study aimed to understand its mechanisms of action contributing to weight loss (Mooney et al., 2008).
Control of Diabetes : Galega officinalis products, containing galegine, have been used globally for managing type 2 diabetes. This research provided a basis for the development of metformin, a widely used diabetes therapy (Azimi et al., 2020).
Antihypertensive Properties : A study on the effects of galegine from Biebersteinia heterostemon in rats demonstrated its potential as an antihypertensive agent. Galegine induced a significant decrease in mean arterial blood pressure in hypertensive rats (Wang & Zhang, 2021).
Extraction and Purification Techniques : Advanced techniques for extracting and purifying galegine have been developed. This includes the use of molecularly imprinted polymer (MIP) technique reinforced with graphene oxide, which has shown effectiveness in extracting galegine from natural samples with high purity (Azimi et al., 2020).
Toxicity Studies : Galegine was identified as the toxic principle of Schoenus asperocarpus, a Western Australian sedge, and has been shown to replicate the clinical and pathological features of poisoning by this plant (Huxtable et al., 1993).
Metabolic Pathways in Plants : Research on Galega officinalis has revealed that galegine is synthesized in various parts of the plant, including seedlings, leaves, flowers, and fruits. It has been shown that galegine does not accumulate in the roots but is synthesized in the shoots of young plants (Reuter, 1962).
Development of Analogue Compounds : Studies have focused on creating galegine analogues for improved weight loss effects. This includes the synthesis of benzylguanidines and other analogues, exploring their impact on weight reduction in mice (Coxon et al., 2009).
Clinical Pharmacokinetics of Metformin : Metformin, derived from galegine, has been extensively studied for its pharmacokinetics in the treatment of type 2 diabetes. This research provides insights into the absorption, distribution, metabolism, and excretion of metformin, contributing to its clinical application (Graham et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMLHMAIUVSYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202659 | |
| Record name | Galegine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galegine | |
CAS RN |
543-83-9 | |
| Record name | N-(3-Methyl-2-buten-1-yl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galegine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galegine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALEGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



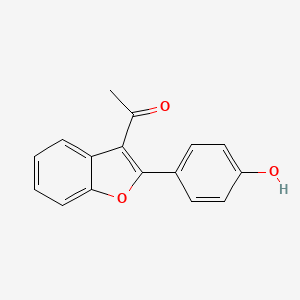
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)
![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)
